1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

anticonvulsant discovery 1,4-dihydropyrazine-2,3-dione SAR maximal electroshock seizure model

1-Benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione (CAS 1207002-14-9, molecular formula C₁₈H₁₆N₂O₃, molecular weight 308.3 g/mol) is a synthetic, disubstituted 1,4-dihydropyrazine-2,3-dione. The compound belongs to a scaffold class under active investigation for anticonvulsant activity and as covalent inhibitors of KRAS mutants.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 1207002-14-9
Cat. No. B2735105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione
CAS1207002-14-9
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3
InChIInChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-15(16)20-12-11-19(17(21)18(20)22)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
InChIKeyYEHAOFFSHICDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione (CAS 1207002-14-9): Procurement-Relevant Profile and Scaffold Identity


1-Benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione (CAS 1207002-14-9, molecular formula C₁₈H₁₆N₂O₃, molecular weight 308.3 g/mol) is a synthetic, disubstituted 1,4-dihydropyrazine-2,3-dione . The compound belongs to a scaffold class under active investigation for anticonvulsant activity and as covalent inhibitors of KRAS mutants [1]. It is commercially available through chemical sourcing platforms in milligram quantities with purities typically ranging from 95% to 97%, positioning it as a specialized research tool rather than a bulk industrial intermediate .

Why Generic Substitution Fails for 1-Benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione: Substitution-Pattern Sensitivity in Dihydropyrazine-Diones


Within the 1,4-dihydropyrazine-2,3-dione family, biological activity is exquisitely sensitive to the identity and position of N-aryl and N-benzyl substituents. Published structure–activity relationship (SAR) data demonstrate that the introduction of a benzyl radical at the N-4 position of the pyrazine-dione core greatly enhances anticonvulsant properties relative to the corresponding N-monosubstituted pyrazinones, while the nature of the aryl group at N-1 further modulates potency [1]. Consequently, even structurally close analogs—such as 1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione (CAS 1207052-72-9) or 1-(2-fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione (CAS 1207036-50-7)—cannot be assumed to exhibit identical target engagement, selectivity, or in vivo efficacy profiles . Direct experimental comparison is required to verify any claims of functional equivalence.

1-Benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione: Quantitative Differentiation Evidence Against Closest Analogs


N-Benzyl Substitution Confers Enhanced Anticonvulsant Activity Relative to N-Monosubstituted Pyrazinones

In a class-level structure–activity relationship study of 1-aryl-4-benzyl-1,4-dihydropyrazine-2,3-diones, pharmacological screening demonstrated that the introduction of a benzyl radical at the N-4 position substantially increases anticonvulsant activity compared with the initial N-monosubstituted pyrazinones (1-aryl-1,4-dihydropyrazine-2,3-diones lacking the N-benzyl group) [1]. The target compound, 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, possesses both the N-4 benzyl substituent and an N-1 2-methoxyphenyl group, a substitution pattern that places it within the most active tier identified in this class.

anticonvulsant discovery 1,4-dihydropyrazine-2,3-dione SAR maximal electroshock seizure model

Ortho-Methoxy Aryl Substitution at N-1 as a Structural Differentiator from para-Methoxy and Unsubstituted Phenyl Analogs

The target compound carries a 2-methoxyphenyl (ortho-methoxy) substituent at the N-1 position, distinguishing it from close analogs bearing para-methoxy (e.g., 1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione, CAS 950381-30-3) or unsubstituted phenyl groups . The ortho-methoxy group introduces both steric hindrance and altered electronic distribution that can affect the conformational preference of the N-aryl ring and, consequently, binding interactions with biological targets. In related pyrazine-dione systems, the position of methoxy substitution on the N-aryl ring has been shown to modulate both potency and target selectivity profiles [1].

medicinal chemistry pyrazine-dione SAR substituent electronic effects

Unsubstituted Benzyl at N-4 Distinguishes This Compound from Methylbenzyl- and Fluorobenzyl-Substituted Analogs in the Same Series

The target compound features an unsubstituted benzyl group at the N-4 position (C₆H₅CH₂–), which is directly comparable to three structurally characterized analogs: 1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione (CAS 1207052-72-9, MW 322.4, with ortho-methyl substitution), 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione (CAS 1207052-77-4, MW 322.4, with para-methyl substitution), and 1-(2-fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione (CAS 1207036-50-7, MW 326.3, with ortho-fluoro substitution) . The unsubstituted benzyl group of the target compound provides a distinct lipophilic and steric profile compared to these analogs, with a molecular weight of 308.3 versus 322.4 for the methylbenzyl analogs and 326.3 for the fluorobenzyl analog. While direct comparative bioactivity data are not publicly available, the differences in molecular weight, logP (predicted), and steric bulk are sufficient to predict differential pharmacokinetic and target-binding behavior based on established medicinal chemistry principles.

chemoinformatics analog differentiation pyrazine-dione scaffold

Procurement Availability: Documented Commercial Sourcing with Specified Purity and Lead Time

The target compound is commercially available through Mcule (ID: MCULE-2720823380-0) with a guaranteed purity of 97% for 10 mg quantities at a price of 39 USD, and a delivery lead time of 11 working days. At 1 mg and 5 mg scales, purity is specified at 95% with a 26-working-day lead time at 36 USD . This contrasts with closely related analogs such as CAS 1207052-72-9 and CAS 1207036-50-7, for which comparable purity-guaranteed, price-transparent sourcing information was not identified in non-prohibited vendor databases during this evidence compilation. The availability of purity-certified stock with stated lead times enables informed procurement planning.

chemical procurement research compound sourcing lead time optimization

Scaffold Potential for KRAS Covalent Inhibition: Class-Level Inference from 1,4-Dihydropyrazine-2,3-Dione Derivatives

1,4-Dihydropyrazine-2,3-dione derivatives have been identified as a novel class of covalent inhibitors targeting KRAS mutants, a critical oncogenic driver in multiple cancer types . While the target compound has not been individually profiled against KRAS in published studies, its core scaffold is shared with compounds explicitly described as covalent KRAS inhibitors in recent patent literature [1]. This scaffold-level association distinguishes it from pyrazine analogs lacking the 2,3-dione functionality, which are not known to participate in the covalent warhead mechanism characteristic of this inhibitor class.

KRAS inhibition covalent inhibitor oncology drug discovery

Research and Industrial Application Scenarios for 1-Benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione


Anticonvulsant Drug Discovery: Lead Optimization and SAR Expansion Around the N-Benzyl-1,4-Dihydropyrazine-2,3-Dione Scaffold

This compound serves as a key intermediate in structure–activity relationship (SAR) campaigns aimed at optimizing anticonvulsant 1-aryl-4-benzyl-1,4-dihydropyrazine-2,3-diones. Published class-level evidence demonstrates that N-4 benzylation greatly enhances anticonvulsant efficacy versus N-monosubstituted pyrazinones in the maximal electroshock seizure (MES) model [1]. The target compound, with its unsubstituted benzyl and ortho-methoxyphenyl substitution pattern, provides a defined reference point for systematic variation of both N-1 aryl and N-4 benzyl substituents. Researchers can use this compound as a baseline to quantify the impact of introducing electron-withdrawing (e.g., -F), electron-donating (e.g., -CH₃), or sterically demanding groups on in vivo anticonvulsant potency and neurotoxicity indices.

KRAS Inhibitor Tool Compound Development: Exploring Covalent Warhead SAR in Oncology

The 1,4-dihydropyrazine-2,3-dione scaffold has been identified as a covalent inhibitor chemotype targeting KRAS mutants, a high-priority oncology target [1]. The target compound provides a synthetically tractable, commercially available entry point for developing biochemical tool compounds or probe molecules. Its N-aryl and N-benzyl substitution sites allow facile diversification to explore structure–covalent-binding relationships against KRAS G12C, G12D, and G12V mutants. Procurement of this compound enables preliminary screening for KRAS engagement and covalent modification efficiency, prior to investing in more resource-intensive custom synthesis campaigns.

Analytical Reference Standard for Pyrazine-Dione Library Characterization

Given its defined molecular formula (C₁₈H₁₆N₂O₃), molecular weight (308.3 g/mol), and commercial availability at 97% purity [1], the target compound can serve as an analytical reference standard for quality control and characterization of pyrazine-2,3-dione screening libraries. Its distinct NMR spectral features—including the methyne proton doublet of doublets in the pyrazine ring (6.82–6.44 ppm) and the aromatic proton signals from both the benzyl and methoxyphenyl groups—have been documented for this class [2], providing a spectroscopic fingerprint for identity verification and purity assessment in compound management workflows.

Chemoinformatics and Computational Chemistry: Benchmark Molecule for Virtual Screening and Docking Studies

The target compound occupies a well-defined region of physicochemical space (MW 308.3, moderate lipophilicity expected from its aromatic substituents) and represents a drug-like 1,4-dihydropyrazine-2,3-dione scaffold. It can be employed as a benchmark molecule for validating computational models—including docking protocols against CNS targets implicated in anticonvulsant activity and covalent docking algorithms for KRAS cysteine residues. Its structural differentiation from close analogs (e.g., methylbenzyl and fluorobenzyl variants) makes it a useful probe for testing the sensitivity of in silico models to subtle changes in N-4 benzyl substitution [1].

Quote Request

Request a Quote for 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.